molecular formula C12H14ClN3 B1489542 [(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine CAS No. 1249620-54-9

[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine

Cat. No.: B1489542
CAS No.: 1249620-54-9
M. Wt: 235.71 g/mol
InChI Key: BAJPUQGATIEMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound [(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to bind with high affinity to multiple receptors , which makes them key components in a variety of functional molecules used in everyday applications . .

Mode of Action

Imidazole derivatives are known to interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . This interaction is responsible for their numerous biological activities and functions .

Biochemical Pathways

Imidazole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Action Environment

The compound’s solubility in water and other polar solvents may suggest that its action could be influenced by the polarity of its environment.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-imidazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-12-3-1-2-11(8-12)9-14-4-6-16-7-5-15-10-16/h1-3,5,7-8,10,14H,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJPUQGATIEMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.